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molecular formula C19H24N2O B180287 2-(4-Benzhydrylpiperazin-1-yl)ethanol CAS No. 10527-64-7

2-(4-Benzhydrylpiperazin-1-yl)ethanol

Cat. No. B180287
M. Wt: 296.4 g/mol
InChI Key: QEYZAHKHYSGDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892875

Procedure details

To 4-benzhydryl-1-piperazineethanol (18.1 g) was added diketene (5.1 g) and the mixture was heated under stirring at 70°-80° C. for 1.5 hours. The product obtained was purified by silica gel chromatography [eluent: hexaneethyl acetate (3:2)] to give 2-(4-benzhydryl-1-piperazinyl)-ethyl acetoacetate as an oil. Yield 17.1 g (73.6%). IR(Neat): 1730, 1715 cm-1. NMR(CDCl3)δ: 2.22(3H, s), 2.43(10H, broad) 3.39(2H, s), 4.18(1H, s), 4.20(2H, t, J=6), 6.64-7.73(10H, m).
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][OH:22])[CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:23]=[C:24]1[O:28][C:26](=[O:27])[CH2:25]1>>[C:26]([O:22][CH2:21][CH2:20][N:17]1[CH2:16][CH2:15][N:14]([CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:19][CH2:18]1)(=[O:27])[CH2:25][C:24]([CH3:23])=[O:28]

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CCO
Name
Quantity
5.1 g
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Stirring
Type
CUSTOM
Details
under stirring at 70°-80° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography [eluent: hexaneethyl acetate (3:2)]

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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